molecular formula C8H9BrO3S B8807401 (4-Bromo-2-(methylsulfonyl)phenyl)methanol CAS No. 773873-27-1

(4-Bromo-2-(methylsulfonyl)phenyl)methanol

Cat. No. B8807401
M. Wt: 265.13 g/mol
InChI Key: WMMVLULSTWDXKF-UHFFFAOYSA-N
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Patent
US08916593B2

Procedure details

To a solution of (4-bromo-2-methanesulfonyl-phenyl)-methanol (preparation 112) (100 mg, 0.38 mmol) in POBr3 (542 mg, 1.89 mmol) was added PBr3 (511 mg, 1.89 mmol). After the addition, the reaction mixture was stirred at 130° C. overnight. TLC (petroleum ether:EtOAc 1:1) showed the reaction was complete. The reaction was cooled to room temperature and then poured into brine (10 mL) and extracted with EtOAc (10 mL×2). The combined organic layers were washed with brine (10 mL×2), dried over sodium sulfate and concentrated in vacuo to give crude 4-bromo-1-bromomethyl-2-methanesulfonyl-benzene (200 mg, 80%) as a white solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
542 mg
Type
reactant
Reaction Step One
Name
Quantity
511 mg
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]O)=[C:4]([S:10]([CH3:13])(=[O:12])=[O:11])[CH:3]=1.P(Br)(Br)([Br:16])=O.P(Br)(Br)Br>[Cl-].[Na+].O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][Br:16])=[C:4]([S:10]([CH3:13])(=[O:12])=[O:11])[CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CO)S(=O)(=O)C
Name
Quantity
542 mg
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
511 mg
Type
reactant
Smiles
P(Br)(Br)Br
Step Two
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
brine
Quantity
10 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 130° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (10 mL×2)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (10 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CBr)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 160.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.